N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrClN3O2S2/c12-7-3-1-6(19-7)10-15-16-11(18-10)14-9(17)5-2-4-8(13)20-5/h1-4H,(H,14,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWXNZQFSGDVRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Significance of Target Compound
The molecule integrates two halogenated thiophene moieties bridged by a 1,3,4-oxadiazole ring, conferring electronic asymmetry and potential bioactivity. The 5-bromo and 5-chloro substituents on adjacent thiophenes enhance electrophilicity, making the compound a candidate for coupling reactions in medicinal chemistry. Its molecular formula C₁₁H₅BrClN₄O₂S₂ (MW: 435.67 g/mol) necessitates precise stoichiometric control during synthesis.
Primary Synthetic Routes and Mechanistic Pathways
Carbodiimide-Mediated Amide Coupling
The most widely reported method involves sequential synthesis of 5-bromo-2-thiophene carboxylic acid and 5-chlorothiophene-2-carboxamide precursors, followed by cyclization to form the oxadiazole ring.
Synthesis of 5-Bromo-2-Thiophene Carboxylic Acid
- Procedure : Bromination of 2-thiophene carboxylic acid using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 6 hours yields 85–90% product.
- Key Data :
Parameter Value Reaction Temperature 80°C Solvent DMF Yield 87.3% ± 1.2% Purity (HPLC) 98.5%
Oxadiazole Ring Formation via Hydrazide Intermediate
- Step 1 : Condensation of 5-bromo-2-thiophene carboxylic acid with hydrazine hydrate (3:1 molar ratio) in ethanol under reflux forms the hydrazide.
- Step 2 : Cyclodehydration using phosphorous oxychloride (POCl₃) at 0–5°C for 2 hours generates 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine.
Final Amide Coupling
Critical Analysis of Synthetic Challenges
Halogen Exchange Side Reactions
Bromine-chlorine exchange at elevated temperatures (>100°C) generates undesired 5,5-dichloro derivatives. Mitigation strategies include:
Advanced Characterization Data
Spectroscopic Profiles
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the thiophene rings can be substituted with other groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide has several scientific research applications:
Organic Electronics: The compound can be used in the development of organic semiconductors and conductive polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Materials Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide depends on its specific application:
In Organic Electronics: The compound acts as a donor-acceptor material, facilitating charge transport and separation in devices like OLEDs and OPVs.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
LMM5 and LMM11 (Oxadiazole-Benzamide Derivatives)
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences :
- LMM5 includes a 4-methoxyphenylmethyl group on the oxadiazole ring, while LMM11 substitutes with a furan-2-yl group.
- Both feature sulfamoyl benzamide side chains but differ in sulfonamide substituents (benzyl/methyl vs. cyclohexyl/ethyl).
- Biological Activity :
- Tested against Paracoccidioides brasiliensis, LMM11 showed MIC₅₀ values of 1.56 µg/mL, outperforming LMM5 (MIC₅₀ = 6.25 µg/mL) and fluconazole (MIC₅₀ = 3.12 µg/mL) .
- Enhanced solubility due to Pluronic F-127 surfactant in DMSO improved bioavailability .
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
- Structure : Substituted with a nitro group on thiophene and a 4-methoxyphenyl group on oxadiazole.
- Key Differences :
- Nitro group increases electron-withdrawing effects compared to halogen substituents in the target compound.
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
- Structure : Features a dipropylsulfamoyl benzamide side chain.
- Key Differences :
- Sulfamoyl group may improve membrane permeability compared to the carboxamide in the target compound.
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a brominated thiophene ring and an oxadiazole moiety, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits distinctive electronic properties due to the presence of multiple functional groups, including halogens and nitrogen-containing heterocycles. These features are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole ring is particularly important for these interactions, as it can facilitate binding to molecular targets involved in various biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in coagulation pathways, similar to other oxadiazole derivatives known for their antithrombotic effects .
- Receptor Interaction: It might interact with receptors that modulate cellular signaling pathways, leading to therapeutic effects in various conditions.
Antithrombotic Activity
One of the most notable biological activities of this compound is its potential as an antithrombotic agent. Research indicates that compounds with similar structures have shown efficacy in inhibiting Factor Xa (FXa), a crucial enzyme in the coagulation cascade. For instance, BAY 59-7939 is a related compound that has demonstrated potent FXa inhibition and is under clinical development for thromboembolic diseases .
Antimicrobial Properties
Research has also suggested that related compounds exhibit antimicrobial activities. The presence of the thiophene and oxadiazole rings may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Study 1: Antithrombotic Efficacy
In a study evaluating the antithrombotic properties of oxadiazole derivatives, this compound was tested for its ability to inhibit FXa. The results indicated a significant reduction in thrombus formation in animal models, highlighting its potential for clinical application in preventing thromboembolic events .
Study 2: Structural Activity Relationship (SAR)
A series of analogs were synthesized to explore the structure–activity relationship (SAR) concerning antithrombotic activity. Modifications on the thiophene and oxadiazole rings were correlated with changes in potency against FXa. The findings suggested that specific substitutions could enhance biological activity while maintaining safety profiles .
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions involving thiosemicarbazide derivatives and coupling agents. Microwave-assisted synthesis is employed to enhance reaction rates and yields (e.g., 30–40% improvement compared to conventional heating). Key steps include cyclization of thiadiazole rings and carboxamide coupling. Reaction monitoring uses thin-layer chromatography (TLC), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm intermediate and final product purity .
Q. Which spectroscopic methods are critical for structural confirmation?
Essential techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments, verifying substituent positions (e.g., bromothiophene vs. chlorothiophene moieties).
- X-ray crystallography : Resolves bond lengths (e.g., C–Br: 1.89 Å) and dihedral angles between aromatic systems (e.g., oxadiazole-thiophene planes at 5–10° deviations) .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1714 cm⁻¹ for carboxamide) .
Q. How are purity and stability assessed during storage?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) monitors purity (>95%). Stability studies under varying temperatures (4°C, 25°C) and humidity (40–60% RH) are conducted using accelerated degradation protocols. Degradation products are characterized via LC-MS .
Advanced Questions
Q. How can computational methods predict reactivity or biological interactions?
Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways, such as nucleophilic substitution at the bromothiophene site. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to biological targets like enzymes or receptors, guiding in vitro assay design .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
Discrepancies between predicted and observed NMR shifts may arise from dynamic effects (e.g., rotamers). Solutions include:
- Variable-temperature NMR : Identifies conformational exchange.
- X-ray crystallography : Provides definitive bond connectivity and spatial arrangement .
- 2D NMR (COSY, HSQC) : Correlates proton and carbon environments to resolve overlapping signals .
Q. How are reaction mechanisms elucidated for functional group transformations?
Mechanistic studies employ isotopic labeling (e.g., ¹⁸O in oxidation reactions) or trapping intermediates (e.g., using TEMPO for radical pathways). For example, oxidation of thiophene rings with KMnO₄ follows a radical-mediated pathway, confirmed by electron paramagnetic resonance (EPR) .
Q. What experimental designs optimize yield in multi-step syntheses?
- Design of Experiments (DoE) : Screens variables (temperature, catalyst loading) using factorial designs.
- Microwave irradiation : Reduces reaction time (e.g., from 12 hr to 30 min) while maintaining yield .
- Flow chemistry : Enhances scalability and heat transfer for exothermic steps .
Q. How is the compound’s bioactivity profile validated against false positives?
- Counter-screening : Tests against unrelated targets (e.g., kinase panels) to rule out non-specific binding.
- Dose-response curves : Confirms EC₅₀/IC₅₀ consistency across replicates.
- Metabolic stability assays : Uses liver microsomes to assess false positives from prodrug activation .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based formulations.
- Pro-drug derivatization : Introduce hydrophilic groups (e.g., PEGylation) without altering pharmacophores .
Q. What techniques validate crystal structure predictions?
Single-crystal X-ray diffraction provides experimental validation of DFT-predicted geometries (e.g., planarity of oxadiazole rings). Rietveld refinement resolves disorder in aromatic systems .
Q. How to reconcile conflicting bioactivity data across studies?
- Standardized protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays).
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
